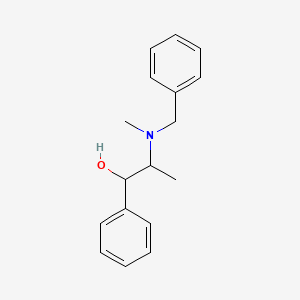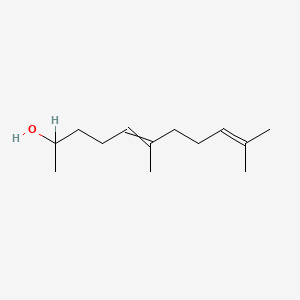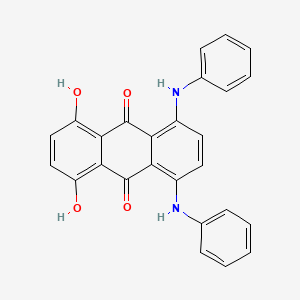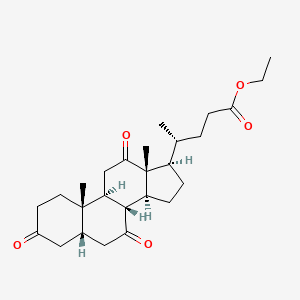![molecular formula C24H16O4 B1616962 3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one CAS No. 5627-39-4](/img/structure/B1616962.png)
3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely recognized for its use as a pH indicator in acid-base titrations, where it transitions from colorless in acidic solutions to pink in basic solutions . This compound belongs to the class of phthalein dyes and has been extensively studied for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenolphthalein can be synthesized through the condensation reaction of phthalic anhydride with phenol in the presence of a sulfuric acid catalyst. The reaction typically involves heating the mixture to around 120-130°C, resulting in the formation of phenolphthalein along with water as a byproduct .
Industrial Production Methods
In industrial settings, phenolphthalein is produced using a similar condensation reaction but on a larger scale. The process involves the continuous feeding of phthalic anhydride and phenol into a reactor, where they are heated and catalyzed by sulfuric acid. The resulting product is then purified through recrystallization and filtration to obtain high-purity phenolphthalein .
Analyse Des Réactions Chimiques
Types of Reactions
Phenolphthalein undergoes several types of chemical reactions, including:
Oxidation: Phenolphthalein can be oxidized to form phenolphthalein quinone.
Reduction: It can be reduced to form leuco-phenolphthalein, a colorless compound.
Substitution: Phenolphthalein can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products Formed
Oxidation: Phenolphthalein quinone.
Reduction: Leuco-phenolphthalein.
Substitution: Nitro-phenolphthalein, halogenated phenolphthalein.
Applications De Recherche Scientifique
Phenolphthalein has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in acid-base titrations and as a reagent in various chemical reactions.
Biology: Employed in the Kastle-Meyer test for the detection of blood.
Medicine: Historically used as a laxative, although its use has declined due to safety concerns.
Industry: Utilized in water treatment applications and as a component in certain types of dyes and pigments
Mécanisme D'action
Phenolphthalein acts as a pH indicator by undergoing a structural change in response to the pH of the solution. In acidic conditions, it remains colorless due to the non-ionized form. In basic conditions, it loses protons and forms a pink-colored ionized species. This transition occurs around a pH range of 8.3 to 10.0 . The molecular targets involved in this process are the hydroxyl groups on the phenyl rings, which participate in the protonation and deprotonation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenolphthalein: 3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one.
Bromothymol Blue: Another pH indicator with a different pH transition range.
Methyl Red: A pH indicator that transitions from red to yellow over a pH range of 4.4 to 6.2.
Uniqueness
Phenolphthalein is unique due to its distinct color change from colorless to pink over a relatively narrow pH range, making it highly useful for specific titration applications. Its structural stability and ease of synthesis also contribute to its widespread use in various fields .
Propriétés
Numéro CAS |
5627-39-4 |
|---|---|
Formule moléculaire |
C24H16O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4,4-bis(4-hydroxyphenyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one |
InChI |
InChI=1S/C24H16O4/c25-18-11-7-16(8-12-18)24(17-9-13-19(26)14-10-17)21-6-2-4-15-3-1-5-20(22(15)21)23(27)28-24/h1-14,25-26H |
Clé InChI |
JCXWFZRDEFLLDH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)OC(C3=CC=C2)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)OC(C3=CC=C2)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
| 5627-39-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)







![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)


